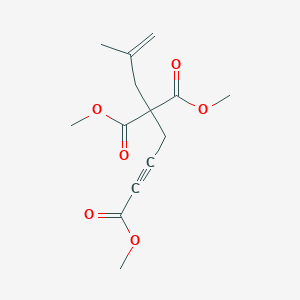
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate is an organic compound characterized by its unique structure, which includes a carbon-carbon triple bond (alkyne) and multiple carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate typically involves the esterification of 6-methylhept-6-en-1-yne-1,4,4-tricarboxylic acid with methanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using hydrogenation reactions.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate groups under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the alkyne group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl 2,2′:6′,2″-terpyridine-4,4′,4″-tricarboxylate
- 6-Hepten-1-yne-1,4,4-tricarboxylic acid, 6-methyl-, trimethyl ester
Uniqueness
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate is unique due to its combination of an alkyne group and multiple carboxylate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Eigenschaften
CAS-Nummer |
112713-14-1 |
|---|---|
Molekularformel |
C14H18O6 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate |
InChI |
InChI=1S/C14H18O6/c1-10(2)9-14(12(16)19-4,13(17)20-5)8-6-7-11(15)18-3/h1,8-9H2,2-5H3 |
InChI-Schlüssel |
XJUSHOIASBJUHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(CC#CC(=O)OC)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)
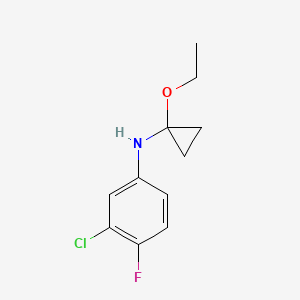

![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)

![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
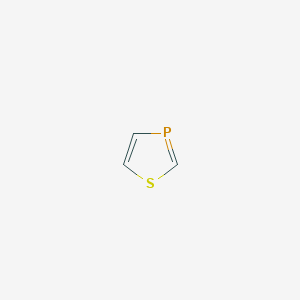
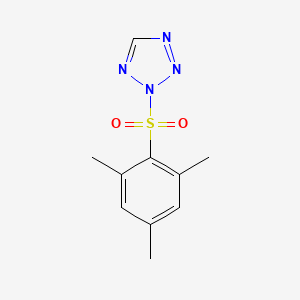
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
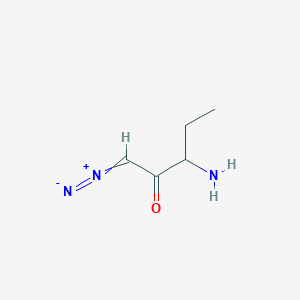
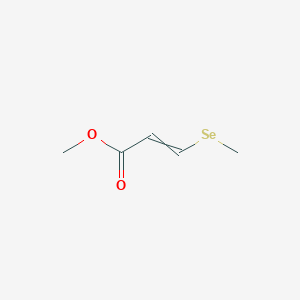
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
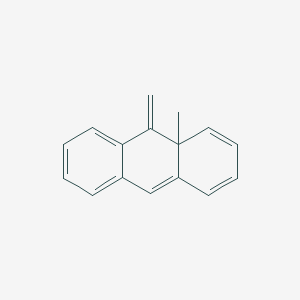
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)
